Heptadeca-1,6,11,16-tetraen-9-one
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Overview
Description
Heptadeca-1,6,11,16-tetraen-9-one is an organic compound with the molecular formula C17H24O. It is characterized by a long carbon chain with multiple conjugated double bonds and a ketone functional group at the ninth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptadeca-1,6,11,16-tetraen-9-one typically involves the use of starting materials that can provide the necessary carbon skeleton and functional groups. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated system. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: Heptadeca-1,6,11,16-tetraen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The conjugated double bonds can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Heptadeca-1,6,11,16-tetraen-9-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying conjugated systems.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which heptadeca-1,6,11,16-tetraen-9-one exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Heptadeca-1,6,11,16-tetraen-9-one can be compared with other similar compounds, such as:
Hexadeca-1,6,11,16-tetraen-9-one: Similar structure but with one less carbon atom.
Octadeca-1,6,11,16-tetraen-9-one: Similar structure but with one more carbon atom.
Heptadeca-1,6,11,16-tetraen-9-ol: Similar structure but with an alcohol group instead of a ketone
Properties
CAS No. |
65535-01-5 |
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Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
heptadeca-1,6,11,16-tetraen-9-one |
InChI |
InChI=1S/C17H26O/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2/h3-4,11-14H,1-2,5-10,15-16H2 |
InChI Key |
CHJKBCJVQPTOJM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC=CCC(=O)CC=CCCCC=C |
Origin of Product |
United States |
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